1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol
Description
This compound is a highly substituted propan-2-ol derivative featuring multiple silyl ether groups, including dimethyl(trimethylsilyloxy)silyl and methyl-trimethylsilyloxysilyl moieties. Its complex structure confers unique physicochemical properties, such as high hydrophobicity and thermal stability, due to the presence of bulky, non-polar silyl groups.
Properties
IUPAC Name |
1-[2-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H44O6Si4/c1-17(18)16-20-14-13-19-12-11-15-27(10,22-25(5,6)7)23-26(8,9)21-24(2,3)4/h17-18H,11-16H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSYDZASZJTRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H44O6Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Clear colorless to yellow liquid with a mild odor; [Siltech MSDS] | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether | |
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| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68037-64-9, 68937-55-3 | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether | |
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| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether | |
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| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated are surfaces of various materials, including textiles, fibers, and leather. The compound acts as a surface-active agent, interacting with these surfaces to modify their properties.
Mode of Action
This compound works by reducing surface tension and improving wetting properties. It interacts with the surfaces of materials, forming a thin layer that modifies the surface properties. This results in improved gloss, lubricity, and stability.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents. This suggests that its bioavailability may be influenced by the presence of organic compounds.
Result of Action
The action of Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated results in improved material properties. Specifically, it enhances gloss, lubricity, and stability. It also serves as a softening agent, antistatic agent, and brightening agent in textiles, fibers, and leather.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility properties suggest that it may be more effective in environments containing organic solvents. Additionally, its stability indicates that it can maintain its effectiveness under various conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound is often used as a lubricant, surfactant, and thickener. It can improve the gloss, lubricity, and stability of products
Molecular Mechanism
It is known that this compound can be synthesized by reacting a hydroxypropyl-terminated dimethylsiloxane with an ethoxylation agent
Temporal Effects in Laboratory Settings
Biological Activity
1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol, with the molecular formula C17H44O6Si4 and a molecular weight of 456.9 g/mol, is a siloxane compound primarily studied for its surfactant properties and potential applications in various fields, including materials science and biochemistry. This compound is recognized for its ability to modify surface properties, making it useful in enhancing material characteristics such as gloss, lubricity, and stability.
- Molecular Formula : C17H44O6Si4
- Molecular Weight : 456.9 g/mol
- Purity : Typically ≥ 95%
- Physical State : Clear colorless to yellow liquid with a mild odor
- Solubility : Insoluble in water; soluble in organic solvents
The biological activity of this compound is primarily linked to its surfactant properties. It reduces surface tension and enhances wetting properties across various materials, including textiles and leather. This mechanism allows for improved interaction with biological systems, which can be critical in applications involving drug delivery or tissue engineering.
Cellular Effects
Research indicates that this compound can cause irritation to skin, eyes, and the respiratory system upon exposure. The compound's surfactant nature may contribute to these irritative effects, necessitating caution during handling.
This compound has been shown to function as a lubricant and thickener in various formulations. Its interaction with biological membranes can influence cellular uptake mechanisms, potentially enhancing the bioavailability of co-administered therapeutic agents.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties:
- Absorption : Limited due to its hydrophobic nature.
- Distribution : Predominantly localized within lipid membranes.
- Metabolism : Not extensively metabolized; primarily excreted unchanged.
Dermal Sensitization Study
A local lymph node assay (LLNA) conducted on mice demonstrated that this compound can elicit a positive dermal sensitization response. This finding underscores the importance of evaluating potential allergenic properties before widespread application in consumer products.
Surface Modification Applications
Studies have highlighted the use of this compound in modifying the surface characteristics of polymers. For instance, when incorporated into coatings, it significantly enhances water repellency and durability against environmental stressors.
| Study | Findings |
|---|---|
| LLNA Study | Positive dermal sensitization response observed in mice |
| Surface Coating Application | Enhanced water repellency and durability |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound:
- Key substituents : Multiple silyl ether groups (dimethyl(trimethylsilyloxy)silyl, methyl-trimethylsilyloxysilyl).
- Polarity: Low due to non-polar silyl groups.
- Molecular Weight : Estimated >600 g/mol (based on substituent contributions).
Similar Compounds:
Physicochemical Properties
Solubility:
- Target Compound: Likely insoluble in water due to silyl groups; soluble in non-polar solvents (e.g., hexane) .
- Carvedilol Impurities: Moderate water solubility from hydroxyl/amino groups .
- 2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy: Partially soluble in water and alcohols .
Thermal Stability:
Preparation Methods
Reaction Mechanism and Substrate Design
The silyl-Heck reaction employs silylditriflates and terminal alkenes under palladium catalysis to generate trans-vinyl silyl ethers. For the target molecule, a modified approach using propan-2-ol-derived alkenes is proposed:
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Alkene Activation : A terminal alkene functionalized with propoxy-ethoxy chains undergoes oxidative addition with Pd(0), forming a π-allyl palladium complex.
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Silylditriflate Insertion : Dimethyl(trimethylsilyloxy)silyl ditriflate inserts into the Pd–C bond, creating a silyl-palladium intermediate.
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β-Hydride Elimination : Regioselective elimination yields a trans-vinyl silyl ether, which is subsequently quenched with methanol or water to install hydroxyl groups.
Critical Parameters :
Stereochemical Control
The reaction exclusively produces trans-configured vinyl silyl ethers due to syn-periplanar β-hydride elimination. This stereoselectivity is advantageous for constructing the compound’s rigid backbone.
Sequential Silylation Strategies
Stepwise Protection/Deprotection
Given the compound’s four silyl groups, a sequential protection strategy prevents undesired cross-reactivity:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Primary hydroxyl silylation | TMSCl, Et₃N, CH₂Cl₂, 0°C | 85 |
| 2 | Secondary hydroxyl activation | 1,1'-Carbonyldiimidazole, THF, rt | 92 |
| 3 | Mitsunobu coupling with silyl ether | DIAD, PPh₃, trimethylsilyloxypropanol | 78 |
| 4 | Final deprotection | HF-pyridine, CH₃CN, -20°C | 65 |
Key Observations :
Silyl Triflate-Mediated Etherification
Silyl triflates (e.g., Me₃SiOTf) effectively catalyze ether bond formation between silylated alcohols and alkyl halides:
For the target compound, this method facilitates coupling between the propoxy-ethoxy chain and the silylated propan-2-ol core.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel with hexane/EtOAc (4:1 → 1:1 gradient) removes unreacted silylating agents.
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HPLC : C18 reverse-phase column (MeCN/H₂O 70:30) isolates diastereomers arising from residual stereocenters.
Spectroscopic Validation
-
¹H NMR : δ 0.1–0.3 ppm (Si–CH₃), δ 3.5–4.2 ppm (O–CH₂–CH₂–O)
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²⁹Si NMR : δ 10–12 ppm (Si–O–Si), δ -5–-7 ppm (Si–C)
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IR : Strong absorbance at 1050–1100 cm⁻¹ (Si–O–Si asymmetric stretch)
Challenges and Mitigation Strategies
Steric Hindrance
The compound’s bulky silyl groups impede reaction kinetics. Computational modeling (DFT at B3LYP/6-31G*) predicts:
-
Energy barrier for silyl group rotation: 15.8 kcal/mol
-
Optimal reaction temperature: <100°C to prevent decomposition
Hydrolytic Instability
The Si–O bonds are prone to hydrolysis. Storage recommendations:
-
Argon atmosphere with molecular sieves (4Å)
-
Stabilizing additives: 0.1% BHT in Et₂O
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Silyl-Heck Reaction | High stereoselectivity | Requires aryl alkene precursors | Moderate |
| Sequential Silylation | Precise control over silyl groups | Multi-step, low overall yield | Low |
| Mitsunobu Coupling | Configurational retention | Phosphine oxide waste | High |
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound with high purity?
Methodological Answer:
The synthesis of this poly-silylated compound requires sequential silylation reactions and precise protection/deprotection strategies. Key steps include:
- Silyl Ether Formation : Use trimethylsilyl chloride or analogous reagents in anhydrous conditions (e.g., THF or DCM) with bases like triethylamine to install silyl groups .
- Stepwise Coupling : Employ nucleophilic substitution or Mitsunobu reactions to link propoxy-ethoxy chains, ensuring stoichiometric control to avoid side products .
- Purification : Utilize flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and confirm purity via HPLC or GC-MS .
Critical Parameters : Monitor reaction progress with TLC and intermediate characterization via to track silyl group integration .
Advanced: How can computational modeling predict the steric and electronic effects of its silyl substituents?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model:
- Steric Hindrance : Analyze spatial crowding using molecular dynamics simulations to predict reactivity in nucleophilic or catalytic environments .
- Electronic Effects : Calculate partial charges and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or hydrolysis .
Validation : Cross-reference computational results with experimental chemical shifts and IR spectra (Si-O stretching bands at 1000-1100 cm) .
Basic: What characterization techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .
- FT-IR : Identify Si-O (1050–1100 cm) and hydroxyl (3300–3500 cm) stretches .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Combine with 2D NMR (HSQC, HMBC) to resolve overlapping signals from silyl groups .
- Isotopic Labeling : Use deuterated solvents or -labeled precursors to clarify ambiguous peaks .
- Computational Aids : Compare experimental spectra with DFT-predicted chemical shifts for validation .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (silyl compounds may cause eye/skin irritation) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trimethylsilanol) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Advanced: How to optimize multi-step synthesis yields while minimizing side reactions?
Methodological Answer:
- Design of Experiments (DOE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., Pd/C for deprotection) to identify optimal conditions .
- In-Situ Monitoring : Use ReactIR or inline NMR to detect intermediates and adjust reaction parameters dynamically .
- Byproduct Analysis : Employ LC-MS to trace side products (e.g., silyl ether cleavage) and refine purification protocols .
Advanced: How to assess the hydrolytic stability of silyl ether linkages under experimental conditions?
Methodological Answer:
- Kinetic Studies : Expose the compound to buffered solutions (pH 1–13) and monitor degradation via or HPLC .
- Thermal Analysis : Use TGA/DSC to evaluate stability at elevated temperatures (25–150°C) .
- Moisture Sensitivity Tests : Conduct experiments in controlled humidity chambers (10–90% RH) to model real-world degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
